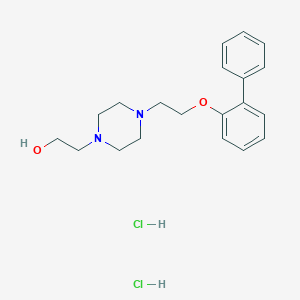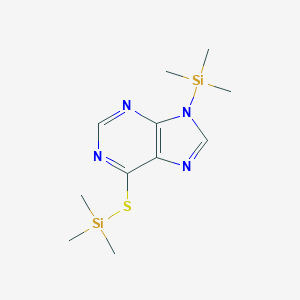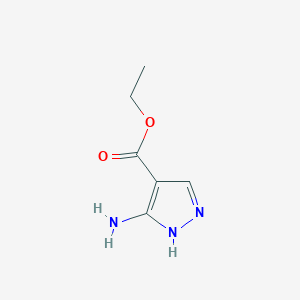
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride, also known as BRL-15572, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and has been shown to exhibit significant pharmacological activity.
Mécanisme D'action
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride acts as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of food intake and energy balance. By blocking the activity of this receptor, 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride can reduce food intake and promote weight loss. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has also been shown to exhibit anti-inflammatory and analgesic effects by modulating the activity of other receptors in the body.
Effets Biochimiques Et Physiologiques
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has been shown to exhibit significant effects on various physiological processes in the body. It has been shown to reduce food intake and promote weight loss in animal models. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has also been shown to exhibit anti-inflammatory and analgesic effects by modulating the activity of other receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has several advantages for use in laboratory experiments. It exhibits high selectivity for the 5-HT2C receptor, which makes it a useful tool for studying the physiological effects of this receptor. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride also exhibits high potency, which allows for the use of lower concentrations in experiments. However, the limitations of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride include its relatively short half-life and poor solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research on 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride. One potential area of research is the development of more potent and selective compounds that target the 5-HT2C receptor. Another area of research is the investigation of the potential therapeutic applications of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride in various diseases, such as obesity, inflammation, and pain. Finally, further research is needed to understand the mechanisms underlying the physiological effects of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride and to identify potential side effects and safety concerns.
Méthodes De Synthèse
The synthesis of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride involves the reaction of 2-(2-biphenylyloxy)ethylamine with piperazine in the presence of a reducing agent. The resulting compound is then treated with hydrochloric acid to yield the dihydrochloride salt of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride.
Applications De Recherche Scientifique
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit significant activity as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of food intake and energy balance. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Propriétés
Numéro CAS |
125849-24-3 |
|---|---|
Nom du produit |
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride |
Formule moléculaire |
C20H28Cl2N2O2 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
2-[4-[2-(2-phenylphenoxy)ethyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C20H26N2O2.2ClH/c23-16-14-21-10-12-22(13-11-21)15-17-24-20-9-5-4-8-19(20)18-6-2-1-3-7-18;;/h1-9,23H,10-17H2;2*1H |
Clé InChI |
HRSGDRIJNIFNQL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
SMILES canonique |
C1CN(CCN1CCO)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Autres numéros CAS |
125849-24-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)







![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)